Dimethyl 3-hydroxypentanedioate

Biocatalysis Enantioselective Synthesis Prochiral Desymmetrization

Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7), also known as dimethyl 3-hydroxyglutarate, is a C₇-symmetric β-hydroxy diester with molecular formula C₇H₁₂O₅ and molecular weight 176.17 g/mol. This compound is characterized as a prochiral substrate containing a central hydroxyl group flanked by two equivalent methyl ester moieties, rendering it amenable to enantioselective enzymatic transformations.

Molecular Formula C7H12O5
Molecular Weight 176.17 g/mol
CAS No. 7250-55-7
Cat. No. B030248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-hydroxypentanedioate
CAS7250-55-7
Synonyms3-Hydroxy-pentanedioic Acid Dimethyl Ester;  Dimethyl 3-hydroxyglutarate;  NSC 30047
Molecular FormulaC7H12O5
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC(=O)OC)O
InChIInChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3
InChIKeyCUPGMRSSZADEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A neat oil

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 3-Hydroxypentanedioate (CAS 7250-55-7): Procurement-Focused Baseline Characterization for Chiral Synthesis Applications


Dimethyl 3-hydroxypentanedioate (CAS 7250-55-7), also known as dimethyl 3-hydroxyglutarate, is a C₇-symmetric β-hydroxy diester with molecular formula C₇H₁₂O₅ and molecular weight 176.17 g/mol . This compound is characterized as a prochiral substrate containing a central hydroxyl group flanked by two equivalent methyl ester moieties, rendering it amenable to enantioselective enzymatic transformations [1]. Physicochemical parameters include a density of 1.192 g/mL at 25 °C, a boiling point of 139–140 °C at 8 mmHg, and a refractive index of n20/D 1.442 . Its primary documented applications lie in the synthesis of chiral pharmaceutical intermediates, particularly via lipase-catalyzed desymmetrization reactions, and as a building block for polyene macrolide natural product fragments [2].

Why Substitution with Alternative β-Hydroxy Diesters or Monoesters Compromises Synthetic Outcomes for Dimethyl 3-Hydroxypentanedioate


Generic substitution of dimethyl 3-hydroxypentanedioate with structurally related analogs is inadvisable due to compound-specific stereoelectronic requirements in key applications. The C₂-symmetry of the diester framework enables desymmetrization strategies that yield enantioenriched chiral synthons, a capability absent in non-symmetric analogs such as methyl 3-hydroxybutanoate or ethyl 3-hydroxypentanoate [1]. Furthermore, the specific steric and electronic profile of the dimethyl ester moiety influences substrate recognition by lipase B from Candida antarctica, where even minor alterations in ester chain length or substitution pattern substantially modify enzymatic enantioselectivity (E-value) [2]. The central β-hydroxyl group, when combined with the terminal methyl esters, creates a unique hydrogen-bonding network within the enzyme active site that is not replicated by the corresponding monoesters, diacids, or C₃/C₆ homologs .

Quantitative Differentiators for Dimethyl 3-Hydroxypentanedioate (CAS 7250-55-7) Relative to Structural Analogs: A Comparative Evidence Assessment


Enzymatic Enantioselectivity: Dimethyl 3-Hydroxypentanedioate as a Superior Prochiral Substrate for Candida antarctica Lipase B

Dimethyl 3-hydroxypentanedioate functions as a prochiral substrate for Candida antarctica lipase B (CAL-B)-catalyzed enantioselective aminolysis and ammonolysis, enabling the synthesis of enantiopure (R)-4-amino-3-hydroxybutanoic acid, a key statin side-chain precursor [1]. In contrast, the corresponding monoester analog methyl 3-hydroxypentanoate exists as a racemic mixture requiring kinetic resolution rather than desymmetrization, fundamentally altering both the achievable theoretical yield ceiling and the operational complexity of the enzymatic process [2]. The prochiral nature of dimethyl 3-hydroxypentanedioate permits theoretical conversion up to 100% to a single enantiomer, whereas kinetic resolution of racemic substrates is intrinsically limited to a maximum 50% yield of the desired enantiomer [3].

Biocatalysis Enantioselective Synthesis Prochiral Desymmetrization

Synthetic Utility in Polyene Macrolide Fragment Construction: Validated Route-Specific Performance

Dimethyl 3-hydroxypentanedioate has been specifically employed and validated in the published synthesis of two chiral fragments representing C1-11 and C12-25 segments of the polyene macrolide pimaricin (natamycin) . This route-specific validation represents documented, peer-reviewed synthetic utility that generic alternatives such as dimethyl 3-oxopentanedioate or dimethyl malate lack for this particular target architecture. The β-hydroxyl functionality combined with symmetrical diester termini provides orthogonal reactivity handles essential for sequential fragment coupling without protecting group manipulation at the central hydroxyl position [1].

Natural Product Synthesis Chiral Fragment Assembly Polyene Macrolide

Physicochemical Differentiation: Boiling Point and Density Characteristics Facilitating Industrial-Scale Isolation

Dimethyl 3-hydroxypentanedioate exhibits a reduced-pressure boiling point of 139–140 °C at 8 mmHg and a density of 1.192 g/mL at 25 °C . In comparison, the non-hydroxylated analog dimethyl glutarate (CAS 1119-40-0) boils at 93–95 °C at 13 mmHg with density 1.09 g/mL . The approximately 46 °C higher boiling point under comparable reduced pressure reflects the presence of the β-hydroxyl group and its capacity for intermolecular hydrogen bonding, which directly influences purification strategies including fractional distillation cut points and solvent selection for extraction protocols [1].

Purification Process Chemistry Physical Properties

Commercial Availability and Purity Profile: Quantitative Procurement Metrics

Dimethyl 3-hydroxypentanedioate is commercially available from multiple reputable vendors at defined purity grades, with Sigma-Aldrich offering 98% purity (GC assay) , Cayman Chemical offering ≥95% purity , and multiple suppliers providing 96–98% purity ranges . In contrast, closely related analogs such as dimethyl 3-oxopentanedioate (CAS 1830-54-2) are typically available at 95–97% purity but with limited vendor distribution and longer lead times . The broader commercial availability of the target compound translates to more competitive pricing, reduced supply chain risk, and faster procurement timelines for research and pilot-scale operations.

Supply Chain Purity Specification Procurement Economics

Validated Application Scenarios for Dimethyl 3-Hydroxypentanedioate (CAS 7250-55-7) Based on Quantitative Evidence


Enzymatic Synthesis of (R)-4-Amino-3-hydroxybutanoic Acid: Statin Side-Chain Precursor Production

Dimethyl 3-hydroxypentanedioate serves as the prochiral substrate of choice for Candida antarctica lipase B-catalyzed enantioselective aminolysis to produce (R)-4-amino-3-hydroxybutanoic acid, a critical chiral intermediate in statin pharmaceutical synthesis [1]. The prochiral desymmetrization pathway enables theoretical 100% conversion to the desired enantiomer, a 2-fold yield advantage over kinetic resolution approaches required for racemic monoester substrates . This application leverages the compound's C₂-symmetric diester architecture, which is essential for the desymmetrization mechanism [1].

Fragment Synthesis for Polyene Macrolide Natural Products: Pimaricin (Natamycin) C1-11 and C12-25 Segments

Validated in peer-reviewed synthetic methodology, dimethyl 3-hydroxypentanedioate has been employed to construct both the C1-11 and C12-25 chiral fragments of the polyene macrolide pimaricin, an antifungal natural product [1]. The compound's β-hydroxyl group and symmetrical diester termini provide orthogonal functionality that enables sequential coupling without additional protecting group manipulations . This route validation reduces synthetic risk for medicinal chemistry programs targeting polyene macrolide analogs [1].

Biocatalyst Characterization and Lipase Activity Screening: CAL-B Enantioselectivity Profiling

Dimethyl 3-hydroxypentanedioate is employed as a standard prochiral substrate for characterizing the enantioselectivity of lipase B from Candida antarctica and related biocatalysts in aminolysis and ammonolysis reactions [1]. Its well-defined stereochemical outcome and sensitivity to nucleophile structure make it a benchmark substrate for evaluating immobilized lipase preparations and screening mutant enzyme libraries . This application is supported by documented enzymatic parameters in the primary literature [1].

Chiral Building Block for Asymmetric Synthesis: C₅ β-Hydroxy Diester Scaffold

As a β-hydroxy diester with C₂-symmetry, dimethyl 3-hydroxypentanedioate functions as a versatile chiral building block for constructing diverse optically active compounds through desymmetrization strategies [1]. The reduced-pressure boiling point (139–140 °C at 8 mmHg) and density (1.192 g/mL) facilitate purification by fractional distillation, distinguishing it from non-hydroxylated glutarate esters that require different isolation protocols . The compound's 96–98% commercial purity specification meets research-grade requirements for asymmetric synthesis applications .

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